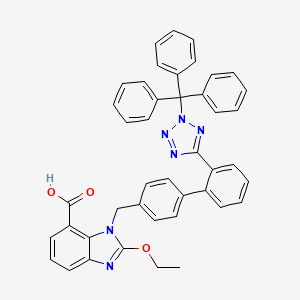

N2-Tritylcandesartan

Beschreibung

Eigenschaften

IUPAC Name |

2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-47-49(46-40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKRZXGJFVQTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H34N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N2 Tritylcandesartan Elaboration

Classical Synthetic Approaches to N2-Tritylcandesartan

Classical methods for preparing this compound are characterized by multi-step reaction sequences and a heavy reliance on protecting group chemistry to ensure regioselectivity and prevent unwanted side reactions.

Multi-step Reaction Sequences for this compound Preparation

Traditional syntheses of this compound and its precursors often begin with substituted benzoic acid derivatives. google.com A common starting material is 3-nitrophthalic acid. epo.orgresearchgate.net One of the early routes involved the monoesterification of 3-nitrophthalic acid, followed by a Curtius rearrangement to introduce an amino group, yielding a 2-amino-3-nitrobenzoate derivative. acs.orgscispace.com This intermediate then undergoes N-alkylation with a protected biphenylmethyl bromide derivative. Subsequent reduction of the nitro group and cyclization with an orthoformate derivative forms the benzimidazole (B57391) core. The final steps involve the formation of the tetrazole ring from a cyano group, followed by the crucial N-tritylation of the tetrazole to yield this compound. scispace.com

Another established multi-step approach starts with methyl anthranilate. acs.orgacs.org This process involves nitration, N-alkylation with 4'-bromomethyl-biphenyl-2-nitrile, and subsequent reduction of the nitro group to form a key diamino intermediate. acs.orgresearchgate.netfigshare.com This intermediate is then cyclized to form the benzimidazole ring.

Strategic Protecting Group Chemistry in this compound Formation

The use of protecting groups is a cornerstone of this compound synthesis, particularly for the tetrazole and carboxylic acid functionalities. The trityl (triphenylmethyl) group is the most commonly employed protecting group for the tetrazole ring. acs.orggoogle.com Its steric bulk directs subsequent reactions and prevents the nitrogen atoms of the tetrazole from participating in undesired side reactions, such as alkylation. researchgate.net The tritylation is typically achieved by reacting the unprotected tetrazole with trityl chloride in the presence of a base like triethylamine (B128534). scispace.com

The selection of the trityl group is strategic due to its relative stability under various reaction conditions and its susceptibility to removal under acidic conditions, often using hydrochloric acid in an alcohol solvent. google.comgoogle.com However, the conditions for deprotection must be carefully controlled to avoid the formation of impurities. google.com

In addition to protecting the tetrazole, other protecting groups are used for the carboxylic acid function during various stages of the synthesis. For instance, the tert-butoxycarbonyl (Boc) group has been used to protect amino groups during the synthesis of key intermediates. epo.orgscispace.com The strategic application and subsequent removal of these protecting groups are critical for the successful synthesis of this compound.

Advanced Synthetic Strategies for this compound Production

In response to the limitations of classical methods, more advanced and efficient strategies have been developed for the synthesis of this compound. These include optimized one-pot reactions and methods focusing on regioselective synthesis.

Optimized One-Pot Reaction Schemes for this compound Synthesis

A notable example of an optimized reaction involves the synthesis of a tritylcandesartan azide (B81097) derivative. acs.orgnih.gov In this process, the protected hydroxyl derivative of candesartan (B1668252) is converted to the corresponding azide using diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a one-pot fashion. nih.gov These streamlined approaches significantly reduce reaction times, solvent usage, and operational complexity.

| One-Pot Synthesis Example | Starting Material | Key Reaction Steps | Product | Reference |

| Direct Tritylation | Candesartan cyclic compound | Tetrazole formation, hydrolysis, tritylation | Trityl candesartan | google.com |

| In-situ Hydrolysis | Cyano intermediate | Tetrazole formation, in-situ hydrolysis | Candesartan | google.com |

| Azide Formation | Protected hydroxyl derivative of candesartan | Azidation with DPPA/DBU | Tritylcandesartan azide | nih.gov |

Regioselective Synthesis Considerations in this compound Preparation

Regioselectivity is a critical consideration in the synthesis of this compound, particularly concerning the formation of the substituted benzimidazole ring and the N-alkylation of the tetrazole ring. The substitution pattern on the benzene (B151609) ring of the starting materials dictates the regiochemical outcome of the cyclization reaction to form the benzimidazole core. acs.orgscispace.com

More recent advancements have focused on developing highly regioselective methods for the synthesis of key intermediates. For example, a catalytic system for the regioselective C-H azidation of anilines has been developed. nih.govacs.org This method allows for the direct introduction of an azide group at the position ortho to the amino group of methyl anthranilate, which can then be transformed into a key intermediate for candesartan synthesis in a more straightforward manner than traditional nitration and reduction sequences. acs.org

The N-tritylation of the tetrazole ring also presents a regioselectivity challenge, as the tetrazole ring has two potential sites for alkylation (N1 and N2). However, studies have shown that the tritylation of the 5-(biphenyl-2-yl)tetrazole moiety predominantly yields the N2-trityl isomer, which is the desired regioisomer for the synthesis of Candesartan. researchgate.net This inherent regioselectivity is a significant advantage in the synthesis of this compound.

Sustainable Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is of growing importance. numberanalytics.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netnih.gov For instance, a one-pot synthesis method for preparing trityl candesartan from a candesartan cyclic compound has been developed, which simplifies the process by eliminating the need for isolation and purification of intermediates, thereby reducing energy consumption and waste. google.com

Solvent Selection and Minimization Strategies in this compound Synthesis

Solvents constitute a significant portion of the material used in pharmaceutical manufacturing and have a major impact on the environmental footprint of a process. acs.org The selection of appropriate solvents is a key aspect of green chemistry. rsc.org

In the synthesis of this compound and related compounds, a variety of organic solvents are employed. For the tritylation step, where the trityl protecting group is added to candesartan, solvents such as dichloromethane (B109758) are commonly used. google.com Other solvents mentioned in synthetic procedures for candesartan intermediates include toluene (B28343), xylene, N,N-dimethylformamide, and N,N-dimethylacetamide. google.com The choice of solvent can influence reaction conditions and product purity. For instance, in one patented method, anhydrous ethanol (B145695) is used for the crystallization of trityl candesartan. google.com

In the context of this compound synthesis, a move towards these greener solvents is desirable. For example, a process for preparing candesartan cilexetil, which involves this compound as an intermediate, utilizes a mixture of toluene and methanol (B129727) for purification. google.com While toluene is categorized as usable, methanol is a preferred solvent. acs.org Further research into replacing less desirable solvents like dichloromethane with greener alternatives is an active area of development.

Table 1: Solvents Used in the Synthesis and Purification of this compound and Related Intermediates

| Solvent | Synthetic Step | Source |

| Dichloromethane | Tritylation of Candesartan | google.com |

| Toluene | Reaction Solvent, Purification | google.comgoogle.com |

| Xylene | Reaction Solvent | google.com |

| N,N-Dimethylformamide | Reaction Solvent | google.com |

| N,N-Dimethylacetamide | Reaction Solvent | google.com |

| Anhydrous Ethanol | Crystallization | google.com |

| Methanol | Purification | google.com |

| Acetone | Washing of Crystals | google.com |

| Water | Washing, Reaction Medium | google.com |

Catalytic Systems in this compound Formation

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. nih.gov In the synthesis of this compound, catalytic systems play a role in various steps, including the formation of the tetrazole ring, a key structural feature of candesartan.

The formation of the tetrazole ring in candesartan synthesis often involves the use of organotin compounds, such as tributyltin azide. google.com However, these reagents are toxic, and their removal from the final product is a significant concern. researchgate.net Research is ongoing to develop cleaner, metal-free catalytic systems for this transformation. uq.edu.au

In the tritylation step to form this compound, an organic base such as triethylamine is often used to facilitate the reaction between candesartan and triphenylchloromethane. google.com The use of a phase transfer catalyst has also been reported in the synthesis of a candesartan cilexetil intermediate, which can enhance reaction rates and allow for milder reaction conditions. epo.org

Recent advancements in catalysis for nitrogen-containing heterocycles offer potential avenues for improving this compound synthesis. For example, transition metal complexes are being explored for the catalytic synthesis of ammonia (B1221849) and other nitrogen compounds under milder conditions. researchgate.net While not directly applied to this compound yet, these developments highlight the potential for innovative catalytic approaches to make the synthesis more sustainable. The use of palladium catalysts, such as Pd(PPh3)4, in conjunction with a copper co-catalyst (CuI) has been investigated for coupling reactions in the synthesis of candesartan derivatives, though challenges in achieving high yields have been noted. scholaris.ca

The development of more efficient and environmentally friendly catalytic systems is a key area for future research in the synthesis of this compound and other pharmaceutical intermediates. The ideal catalyst would be highly active, selective, recyclable, and non-toxic, contributing to a truly green manufacturing process.

Mechanistic Investigations of Chemical Transformations Involving N2 Tritylcandesartan

Elucidation of Reaction Pathways and Intermediates

The study of reaction pathways provides a step-by-step description of a chemical reaction, identifying the various intermediates and transition states involved. tutorchase.com For N2-Tritylcandesartan, the most significant transformation is the deprotection of the trityl group from the tetrazole ring, which is a critical step in the synthesis of Candesartan (B1668252) Cilexetil. google.com

The primary bond cleavage event in the chemistry of this compound is the breaking of the nitrogen-trityl (N-C) bond. The trityl group is a bulky protecting group used to prevent the acidic tetrazole proton from interfering with other reactions. google.com Its removal is typically achieved under acidic conditions.

The deprotection reaction involves the protonation of the one of the nitrogen atoms of the tetrazole ring, which weakens the N-trityl bond. This is followed by the departure of the stable trityl cation. The stability of the triphenylmethyl cation is a major driving force for this cleavage.

In the synthesis of Candesartan Cilexetil from Trityl Candesartan, an alkylation reaction occurs where a new bond is formed between the tetrazole nitrogen and the cilexetil group. google.com The presence of the trityl group on one of the tetrazole nitrogens (N2) directs the alkylation to the other nitrogen (N1). However, undesired alkylation can lead to the formation of regioisomeric impurities. researchgate.net

The deprotection of this compound proceeds through a reactive intermediate, the protonated form of the molecule. The transition state for the N-C bond cleavage involves an elongated bond and developing positive charge on the trityl carbon. The resulting triphenylmethyl cation is a key intermediate that is subsequently quenched.

In the synthesis of related sartan impurities, various intermediates have been identified and characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.net For instance, in the synthesis of candesartan cilexetil, intermediates and potential impurities are monitored to ensure the quality of the final product. researchgate.net

Bond Formation and Cleavage Dynamics in this compound Transformations

Kinetics and Thermodynamics of this compound Reactions

Kinetics is the study of reaction rates, while thermodynamics deals with the energy changes that occur during a reaction. numberanalytics.com Both are crucial for understanding and controlling chemical processes involving this compound.

The rate of deprotection of this compound can be determined by monitoring the disappearance of the starting material or the appearance of the product over time using techniques like High-Performance Liquid Chromatography (HPLC). The reaction rate is influenced by factors such as the concentration of the acid catalyst, temperature, and the solvent system used. upi.edu

The order of the reaction with respect to this compound and the acid catalyst can be determined by systematically varying their concentrations and observing the effect on the initial reaction rate. While specific kinetic data for this compound deprotection is not extensively published, such reactions are often found to be first-order with respect to the protected sartan and the acid catalyst.

Table 1: Factors Influencing Reaction Rates of this compound Transformations

| Factor | Effect on Reaction Rate | Rationale |

| Acid Concentration | Increases rate | Higher concentration of the catalyst leads to more frequent protonation of the substrate. |

| Temperature | Increases rate | Provides more energy to overcome the activation energy barrier. |

| Solvent Polarity | Can influence rate | The polarity of the solvent can affect the stability of the transition state and intermediates. |

The activation energy (Ea) for the deprotection of this compound can be determined by measuring the reaction rate at different temperatures and applying the Arrhenius equation. nih.gov The activation energy provides insight into the temperature sensitivity of the reaction.

Reaction Rate Determination and Order Analysis for this compound Processes

Specific Reaction Classes of this compound

The primary reaction class that this compound undergoes is deprotection . This is a fundamental reaction in organic synthesis where a protecting group is removed to reveal the functional group it was shielding. In this case, the trityl group is removed from the tetrazole ring. google.com

Another important reaction is alkylation . While the trityl group is present, the other nitrogen of the tetrazole can be alkylated. This is a key step in the synthesis of Candesartan Cilexetil, where the cilexetil moiety is introduced. google.com

Furthermore, this compound can be involved in acid-base reactions due to the presence of the basic nitrogen atoms in the benzimidazole (B57391) and tetrazole rings.

De-protection Reactions of the Trityl Group in this compound

The removal of the trityl (triphenylmethyl) protecting group from the N2-position of the tetrazole ring in this compound is a critical step in the synthesis of candesartan and its derivatives. This deprotection is typically achieved under acidic conditions.

Various methods have been developed for this transformation. One common approach involves the use of mineral acids, such as hydrochloric acid (HCl), in an aqueous or organic solvent. scispace.comgoogle.com For instance, the deprotection can be carried out in the presence of dilute hydrochloric acid to yield candesartan cilexetil. scispace.com The reaction can also be performed using a mixture of an organic solvent and at least one organic acid. googleapis.com Formic acid in a solvent mixture like dichloromethane (B109758) and methanol (B129727) is one such example. google.com

The choice of acid and solvent can influence the reaction's efficiency and the purity of the final product. For example, using organic acids in a substantially dry organic solvent has been explored to yield a cleaner product. googleapis.com In some cases, the deprotection can even occur without the addition of an external acid, such as by refluxing in a mixture of toluene (B28343), methanol, and water. google.com Boric acid in ethanol (B145695) has also been utilized for the deprotection of the trityl group. researchgate.net

During certain reaction sequences, such as in click chemistry applications, the deprotection of the trityl group can occur in situ. For example, during a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction performed at 80°C, almost complete deprotection of the trityl group was observed, negating the need for a separate acid addition step. acs.orgnih.gov

The conditions for deprotection must be carefully controlled to avoid unwanted side reactions. For instance, higher temperatures (e.g., 90°C) in the presence of strong acid (1 N HCl) can lead to the hydrolysis of the ethoxy group in the benzimidazole moiety of candesartan. acs.org

Below is a table summarizing various reported conditions for the deprotection of the trityl group from this compound and its derivatives.

| Reagent(s) | Solvent(s) | Temperature | Product | Reference(s) |

| Dilute Hydrochloric Acid | - | - | Candesartan Cilexetil | scispace.com |

| Formic Acid | Dichloromethane, Methanol | 25-27°C | Candesartan Cilexetil | google.com |

| Formic Acid | Toluene, Methanol | 50-55°C | Candesartan Cilexetil | google.com |

| Boric Acid | Ethanol | - | Candesartan analogue | researchgate.net |

| No external acid | Toluene, Methanol, Water | Reflux | Candesartan Cilexetil | google.com |

| In situ during CuAAC | DMSO | 80°C | Fluoropyridine-Candesartan | acs.orgnih.gov |

Functionalization and Derivatization Strategies for this compound

This compound serves as a key intermediate for the synthesis of various functionalized and derivatized candesartan analogues. The trityl group protects the tetrazole moiety, allowing for selective modifications at other positions of the candesartan scaffold.

One common strategy involves the modification of the benzimidazole portion of the molecule. For example, commercially available candesartan can be reduced with lithium aluminum hydride (LiAlH4) to its hydroxyl derivative. acs.orgnih.govresearchgate.net This hydroxyl group can then be further functionalized. For instance, it can be converted to an azide (B81097) using diphenylphosphoryl azide (DPPA) under mild conditions, yielding a tritylcandesartan azide derivative. acs.orgnih.govresearchgate.net This azide derivative is a versatile precursor for further reactions, such as click chemistry.

Another approach to derivatization is the formation of amide analogues. This compound can be reacted with various amines using condensation reagents like HATU or HBTU. researchgate.net Alternatively, the carboxylic acid of this compound can be converted to an acyl chloride using thionyl chloride and pyridine, which can then be reacted with less reactive amines. researchgate.net

Furthermore, retro-amide analogues have been synthesized through a Curtius rearrangement of this compound, which generates an amine that can be subsequently acylated. researchgate.net

The following table outlines some functionalization and derivatization strategies starting from this compound or its precursors.

| Starting Material | Reagent(s) | Functional Group Introduced/Modified | Product | Reference(s) |

| Candesartan | 1. LiAlH42. Trityl Chloride | Hydroxyl group, then protected | Trityl-protected hydroxyl derivative of candesartan | acs.orgnih.govresearchgate.net |

| Trityl-protected hydroxyl derivative of candesartan | Diphenylphosphoryl azide (DPPA) | Azide group | Tritylcandesartan azide derivative | acs.orgnih.govresearchgate.net |

| Trityl candesartan | Amine, HATU/HBTU | Amide | Amide analogues of candesartan | researchgate.net |

| Trityl candesartan | 1. SOCl2, Pyridine2. Amine | Acyl chloride, then Amide | Amide analogues of candesartan | researchgate.net |

| Trityl candesartan | Curtius rearrangement, then Acylation | Amine, then Retro-amide | Retro-amide analogues of candesartan | researchgate.net |

Click Chemistry Applications Utilizing this compound Precursors

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. aurigeneservices.comglobalresearchonline.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, forming a stable 1,2,3-triazole ring from an azide and a terminal alkyne. aurigeneservices.comnih.gov This methodology has been effectively applied to synthesize novel candesartan derivatives using this compound precursors.

The trityl protection of the tetrazole ring is crucial in these applications to prevent its potential participation in the click reaction, as tetrazoles can exhibit isomerism with azides. acs.org The general strategy involves preparing an azide-functionalized candesartan precursor, which is then "clicked" with an alkyne-containing molecule.

For example, a tritylcandesartan azide derivative has been synthesized and subsequently reacted with an alkyne-functionalized fluoropyridine ([18F]FPyKYNE) via a CuAAC reaction. acs.orgresearchgate.net This reaction, catalyzed by a copper(II) sulfate/sodium ascorbate (B8700270) system, leads to the formation of a triazole-linked fluoropyridine-candesartan conjugate. acs.orgnih.gov In this specific case, the reaction conditions (80°C for 24 hours) also facilitated the in situ deprotection of the trityl group, directly yielding the final product. acs.orgnih.gov

The efficiency of the CuAAC reaction can be influenced by the reaction conditions. An initial attempt at a lower temperature (40°C) with a different catalyst ratio resulted in a very low yield over a prolonged period. acs.org This highlights the importance of optimizing parameters such as temperature and catalyst composition for successful click chemistry applications.

The table below details a specific application of click chemistry involving an this compound precursor.

| Azide Precursor | Alkyne Partner | Catalyst System | Reaction Conditions | Product | Reference(s) |

| Tritylcandesartan azide derivative | 2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine (FPyKYNE) | CuSO4 / Sodium Ascorbate (NaAsc) | DMSO, 80°C, 24 h | Fluoropyridine-Candesartan (with in situ deprotection) | acs.orgnih.govresearchgate.net |

Advanced Analytical Methodologies for N2 Tritylcandesartan Research

Chromatographic Techniques for N2-Tritylcandesartan Analysis

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of compounds within a mixture. For this compound, various liquid chromatography techniques are applied to ensure its purity and facilitate its isolation.

A simple, precise, and accurate reversed-phase liquid chromatography (RP-LC) method has been developed and validated for the estimation of this compound in bulk drug form. The development of such a method is crucial for routine quality control and to ensure that the intermediate meets the required purity specifications.

The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose. The validation parameters included specificity, linearity, accuracy, and precision. The linear regression analysis from calibration plots indicated a strong linear relationship over a concentration range of 50-150 μg/mL. The accuracy was confirmed with a percent recovery between 98% and 102%, and the method's precision was established with a relative standard deviation (RSD) of less than 2%. This level of validation ensures that the method is reliable and reproducible for the routine analysis of this compound.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | Analytical Column C18, 1.7µm, (2.1 × 100) mm |

| Mobile Phase | Buffer: 0.1% Trifluoroacetic acid in water |

| Acetonitrile (B52724) | |

| Mode | Gradient Programme |

| Flow Rate | 0.45 mL/min |

| Detection | UV at 255 nm |

| Injection Volume | 5 µL |

| Retention Time | 2.3 minutes |

Data sourced from a study on the analytical assay development for Trityl Candesartan (B1668252).

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. The analytical method detailed in the previous section, which employs a column with a 1.7 µm particle size, is technically a UPLC method.

The application of UPLC is particularly advantageous for impurity profiling of this compound and its precursors. The high efficiency of UPLC allows for the separation of closely related impurities that might co-elute in a standard HPLC system. For instance, in the developmental studies of Candesartan synthesis, UPLC-mass spectrometry has been used to detect and identify process-related impurities in key tritylated intermediates, ensuring the cleanliness of the synthetic route. srce.hr The rapid analysis time of UPLC, with retention times as short as 2.3 minutes for the main compound, facilitates high-throughput screening and quality control in a manufacturing environment.

Preparative chromatography is an essential technique for isolating and purifying specific compounds on a larger scale than analytical chromatography. In the context of this compound research, it is used to isolate the compound itself from a reaction mixture or to separate process-related impurities for structural characterization. srce.hrklivon.com

During the synthesis of Candesartan, process-related impurities can form from the trityl candesartan intermediate. srce.hr To identify these unknown impurities, preparative HPLC is employed to isolate them in sufficient quantities for spectroscopic analysis. For example, a chloro-alkyl ester impurity formed from a crude trityl candesartan acid intermediate was successfully isolated using a preparative HPLC system. srce.hr This isolation was critical for subsequent structural elucidation by NMR and mass spectrometry. srce.hr

Table 2: Example of Preparative HPLC System for Isolation of a Trityl Candesartan Intermediate Impurity

| Parameter | Condition |

|---|---|

| Instrument | 1200 prep-HPLC system with binary gradient pump, UV detector, autosampler hyphenated to a MSD G6130A single quad mass spectrometer |

| Stationary Phase | Luna C18, 150 mm × 21.2 mm i.d., 5 µm particles |

| Flow Rate | 44 mL/min |

| Detection | UV at 230 nm |

| Application | Isolation of a process-related impurity from crude trityl candesartan acid for structural analysis. |

Data sourced from a study on the identification of a new process-related impurity. srce.hr

Ultra-Performance Liquid Chromatography (UPLC) Applications in this compound Profiling

Spectroscopic Characterization of this compound

Spectroscopy is indispensable for the structural confirmation of chemical compounds. For a molecule with the complexity of this compound, a combination of spectroscopic techniques is required to verify its identity and structure unequivocally.

¹H NMR provides information about the chemical environment of hydrogen atoms, including the characteristic signals for the aromatic protons of the benzimidazole (B57391) and biphenyl (B1667301) rings, the ethyl group, and the highly shielded protons of the trityl protecting group. ¹³C NMR spectroscopy complements this by providing information on the carbon skeleton of the molecule. The structure of isolated substances related to trityl candesartan has been definitively confirmed using NMR analysis. srce.hr

While 1D NMR spectra provide fundamental structural information, 2D NMR techniques are often necessary to resolve complex structures and make unambiguous assignments. For this compound and its related impurities, various 1D and 2D NMR experiments are performed. srce.hr

In research involving a key intermediate of Candesartan, 1D and 2D NMR experiments were conducted on a 400 MHz spectrometer with samples dissolved in deuterated chloroform (B151607) (CDCl₃) to confirm the structure of an isolated impurity. srce.hr Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. The most critical experiment for confirming the "N2" position of the trityl group on the tetrazole ring is HMBC (Heteronuclear Multiple Bond Correlation). This experiment detects long-range (2-3 bond) correlations between protons and carbons. A definitive HMBC correlation between the protons of the trityl group and the carbon atom of the tetrazole ring would provide unequivocal evidence for the N2-substitution pattern. This methodology is standard for differentiating N-1 and N-2 substituted tetrazole isomers. googleapis.com

Table 3: NMR Techniques in the Structural Analysis of this compound and Related Compounds

| NMR Experiment | Type | Information Provided |

|---|---|---|

| ¹H NMR | 1D | Provides chemical shifts and coupling constants for all hydrogen atoms, revealing the electronic environment and neighboring protons. |

| ¹³C NMR | 1D | Shows the number of unique carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl). |

| COSY | 2D | Identifies ¹H-¹H spin-spin coupling networks, establishing connectivity between adjacent protons. |

| HSQC | 2D | Correlates each proton with its directly bonded carbon atom, aiding in the assignment of both ¹H and ¹³C spectra. |

| HMBC | 2D | Shows correlations between protons and carbons over two or three bonds, crucial for identifying quaternary carbons and establishing connectivity across heteroatoms. Essential for confirming the N-trityl linkage. |

This table summarizes the application of NMR techniques as described in the analysis of related complex molecules. srce.hrgoogleapis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Solid-State NMR for this compound Characterization

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for the atomic-level characterization of solid materials, including pharmaceutical intermediates like this compound. mst.edu Unlike solution-state NMR, SSNMR provides detailed information about the three-dimensional structure, conformation, and polymorphism of molecules in their solid form. mst.eduboku.ac.at

For a complex organic molecule such as this compound, SSNMR experiments are typically performed under magic-angle spinning (MAS) to average out anisotropic interactions and produce high-resolution spectra. mst.edu Cross-polarization (CP) techniques are often employed to enhance the signal of less abundant nuclei like ¹³C and ¹⁵N.

¹³C CP-MAS NMR can resolve distinct signals for each carbon atom in the this compound molecule, including the carbons of the trityl group, the benzimidazole core, the biphenyl moiety, and the tetrazole ring. The chemical shifts are highly sensitive to the local electronic environment and molecular packing, making this technique ideal for identifying and distinguishing between different polymorphic forms or solvates.

¹⁵N CP-MAS NMR is particularly valuable for characterizing the nitrogen-containing functional groups. In this compound, this would allow for the direct observation of signals from the benzimidazole and tetrazole nitrogens. researchgate.net The position of the trityl protecting group on the N2-nitrogen of the benzimidazole ring could be confirmed by analyzing the ¹⁵N chemical shifts. Studies on related compounds have shown that SSNMR can differentiate between protonated and non-protonated nitrogen atoms, which is crucial for structural verification.

While specific SSNMR spectral data for this compound is not publicly detailed, the methodology provides an indispensable tool for confirming its solid-state structure and ensuring batch-to-batch consistency.

Mass Spectrometry (MS) for this compound and Related Substances

Mass spectrometry is a cornerstone technique for the molecular weight determination and structural elucidation of this compound and its process-related impurities. It offers high sensitivity and specificity, enabling the detection of trace-level byproducts formed during synthesis. wikipedia.org

In the analysis of key intermediates for candesartan synthesis, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been used to identify impurities. srce.hr In one study, two isomeric impurities were detected in a trityl carboxylate solution, a direct precursor in the synthesis pathway. srce.hr Both isomers exhibited the same mass-to-charge ratio (m/z) and fragmentation pattern, indicating a structural isomerism. srce.hr The mass spectrometric data confirmed the molecular weight and provided clues about the elemental composition, such as the presence of chlorine. srce.hr

Tandem mass spectrometry (MS/MS) is further employed to probe the structure of the parent ion. By inducing fragmentation and analyzing the resulting product ions, researchers can deduce the connectivity of the molecule. For candesartan-related compounds, fragmentation studies have helped in proposing structures for various degradation products. srce.hr

Table 1: Mass Spectrometric Data for a Process-Related Impurity in this compound Synthesis

| Ion | Observed m/z | Interpretation |

|---|---|---|

| [M]⁺ | 833 | Molecular Ion |

| [M+Na]⁺ | 855 | Sodium Adduct |

| [M+K]⁺ | 871 | Potassium Adduct |

Data sourced from a study on impurities in a trityl carboxylate intermediate solution. srce.hr

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Research

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical tool used in this compound research for both quantitative and qualitative purposes. researchgate.netsciencepublishinggroup.com The technique measures the absorption of UV or visible light by a molecule, which is dependent on its electronic structure.

One key application is in the quantification of elemental impurities. For instance, a UV-Vis spectrophotometric method was developed for the determination of tin (Sn) content in Trityl Candesartan. researchgate.netsciencepublishinggroup.com This is critical because tin compounds, such as tributyltin oxide, may be used in the synthesis process and are subject to strict limits due to health and environmental concerns. researchgate.netsciencepublishinggroup.com The method involves forming a colored complex with an agent like phenylfluorone (B147566) and measuring its absorbance at a specific wavelength. researchgate.net

Table 2: Instrumental Parameters for Tin Determination in Trityl Candesartan via UV-Vis Spectroscopy

| Parameter | Specification |

|---|---|

| Spectrophotometer | Shimadzu 1601 PC double beam |

| Sample Cells | 1 cm quartz cells |

| Slit Width | 2.0 nm (fixed) |

Data sourced from a study on the determination of tin in Trityl Candesartan. researchgate.netresearchgate.net

Furthermore, UV-Vis detection is commonly integrated with liquid chromatography systems (HPLC-UV). In the analysis of this compound intermediates, UV detection at a wavelength of 230 nm has been successfully employed to monitor the separation of the main compound from its impurities. srce.hr

Infrared (IR) and Raman Spectroscopy for this compound Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint, making them highly effective for the structural characterization of this compound. These methods probe the vibrational modes of a molecule's functional groups.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrations that cause a change in the dipole moment. libretexts.org For this compound, an IR spectrum would be expected to show characteristic absorption bands for its various functional groups:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aliphatic C-H stretching: Below 3000 cm⁻¹

C=N and C=C stretching (from benzimidazole and aromatic rings): ~1500-1650 cm⁻¹

C-O stretching (ether linkage): ~1050-1250 cm⁻¹

Tetrazole ring vibrations: Various bands in the fingerprint region.

Hyphenated Analytical Techniques in this compound Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical power for complex mixtures. The combination of liquid chromatography and mass spectrometry (LC-MS) is particularly indispensable in pharmaceutical analysis. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for this compound and its Byproducts

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the highly sensitive and selective detection of MS. eag.compeakscientific.com This synergy is essential for the challenging task of separating and identifying structurally similar byproducts and degradants from the main this compound compound. srce.hr

Research on the synthesis of candesartan has utilized LC-MS to characterize impurities in the key tritylated intermediate. srce.hr A detailed method was established to resolve two unknown isomeric impurities from the main product. srce.hr The liquid chromatography parameters were optimized to achieve separation, while the mass spectrometer provided definitive identification based on the mass-to-charge ratio and subsequent fragmentation patterns. srce.hr

Table 3: Exemplary LC-MS Method Parameters for the Analysis of this compound Intermediates

| Parameter | Condition |

|---|---|

| Liquid Chromatography (LC) | |

| Column | Zorbax / Vanquish |

| Flow Rate | 0.1 - 0.7 mL/min |

| Injection Volume | 2 µL |

| Autosampler Temperature | 10 °C |

| UV Detection | 230 nm |

| Sample Solvent | Tetrahydrofuran / Acetonitrile |

| Mass Spectrometry (MS) | |

| Ionization Source | Electrospray Ionization (ESI) |

| Source Voltage | 4.5 kV |

| Capillary Temperature | 250 °C |

| Nebulizer Gas | 1.5 bar |

| Mass Range | m/z 100 - 2000 |

Parameters compiled from a study on the identification of process-related impurities. srce.hr

This level of detailed analysis is crucial for optimizing synthetic routes to minimize the formation of impurities and for developing robust quality control protocols for the this compound intermediate.

Stability and Degradation Pathways of N2 Tritylcandesartan

Comprehensive Forced Degradation Studies of N2-Tritylcandesartan

Forced degradation, or stress testing, is a critical process in pharmaceutical development that helps to understand the intrinsic stability of a drug substance by subjecting it to conditions more severe than accelerated stability testing. sapub.orgresearchgate.net These studies are instrumental in identifying potential degradation products and pathways, which is essential for developing stability-indicating analytical methods. sapub.org The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress. sapub.orgresearchgate.net

Investigation of Hydrolytic Degradation Mechanisms of this compound

Hydrolytic degradation involves the chemical breakdown of a substance by reaction with water, a process that can be influenced by pH. wisdomlib.org Studies on Candesartan (B1668252), the active form of the drug, have shown that it undergoes degradation under both acidic and basic hydrolytic conditions. scirp.org For instance, when subjected to 1N HCl and 0.1N NaOH, Candesartan showed noticeable degradation. scirp.org In contrast, degradation was not observed in aqueous hydrolysis at neutral pH. scirp.org The trityl group in this compound is known to be labile and can be removed under acidic conditions, a step often intentionally performed during synthesis. researchgate.net The hydrolysis of the cilexetil ester group is another potential degradation pathway under these conditions. echemi.com

Study of Oxidative Degradation Pathways of this compound

Oxidative degradation is another important pathway for many pharmaceutical compounds. Forced degradation studies on Candesartan have demonstrated that considerable degradation occurs under oxidative stress, such as exposure to 3% hydrogen peroxide. scirp.org This suggests that the this compound molecule also possesses sites susceptible to oxidation. The benzimidazole (B57391) and tetrazole moieties are potential sites for oxidative attack. echemi.com

Analysis of Photolytic Degradation of this compound

Photolytic degradation refers to the breakdown of a compound due to exposure to light. pharmaguideline.com The International Council for Harmonisation (ICH) guidelines recommend photostability testing to ensure that a drug product's quality is maintained over its shelf life. scirp.org In the case of Candesartan, studies have shown that it is stable when exposed to light, with no significant degradation observed. scirp.orgsemanticscholar.org This suggests that this compound may also exhibit a degree of photostability, although specific studies on the tritylated intermediate are necessary for confirmation.

Thermal Degradation Kinetics of this compound

Thermal degradation studies assess the stability of a compound at elevated temperatures. scielo.br For Candesartan, no significant degradation was observed when subjected to thermal stress at 60°C for 48 hours. scirp.org However, at higher temperatures (105°C for 48 hours), some impurities were formed. semanticscholar.org The kinetics of thermal degradation can be studied using thermogravimetric analysis (TGA) at different heating rates to determine parameters like activation energy, which provides insight into the stability of the material. scielo.brmdpi.comresearchgate.net

The following table summarizes the forced degradation conditions often employed for related compounds like Candesartan.

| Stress Condition | Reagent/Condition | Duration | Observation on Candesartan |

| Acid Hydrolysis | 1N HCl | 6 hours | Degradation observed scirp.org |

| Base Hydrolysis | 0.1N NaOH | 6 hours | Degradation observed scirp.org |

| Oxidative | 3% H₂O₂ | 6 hours | Degradation observed scirp.org |

| Photolytic | ICH Q1B conditions | 48 hours | No significant degradation scirp.org |

| Thermal | 60°C | 48 hours | No significant degradation scirp.org |

| Thermal | 105°C | 48 hours | Impurity formation observed semanticscholar.org |

| Aqueous Hydrolysis | Water | 6 hours | No significant degradation scirp.org |

Identification and Structural Elucidation of this compound Degradants

The identification and characterization of degradation products are crucial for ensuring the safety and efficacy of a drug. sapub.org Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose. researchgate.netsrce.hr

Comprehensive Characterization of this compound Degradation Products

Several impurities and potential degradation products related to Candesartan and its intermediates have been identified and characterized. During the synthesis of Candesartan cilexetil, which involves the deprotection of this compound, various process-related impurities and degradation products can form. researchgate.net

One significant degradation pathway involves the loss of the trityl group, leading to the formation of Candesartan. researchgate.net Other potential degradants can arise from reactions at different sites of the molecule. For example, N-1 and N-2 ethylated derivatives of Candesartan cilexetil have been synthesized and identified using 1D and 2D NMR experiments. researchgate.net

A study on the impurity profiling of a key intermediate in the synthesis of Candesartan cilexetil identified a novel chloro alkyl carbonate ester analogue. srce.hr This impurity was formed during the esterification of trityl candesartan. srce.hr The structural elucidation was achieved using high-resolution mass spectrometry and NMR analysis. srce.hr

The following table lists some of the known related compounds and potential degradation products of this compound.

| Compound Name | Molecular Formula | Note |

| N-Trityl Candesartan Trityl Ester | C₂₆H₂₄N₆O₃ | A related impurity. synzeal.com |

| N2-Trityl Candesartan Ethyl Ester Methoxy Analog | C₄₄H₃₆N₆O₃ | A potential process-related impurity. alentris.org |

| Candesartan | C₂₄H₂₀N₆O₃ | The de-tritylated active drug. o2hdiscovery.co |

| Candesartan Cilexetil EP Impurity A | C₂₆H₂₄N₆O₃ | A known impurity of the final drug product. o2hdiscovery.co |

| Candesartan Bromo N2-Trityl Impurity | Not specified | A potential halogenated impurity. synzeal.com |

The comprehensive characterization of these degradants is essential for controlling them within acceptable limits in the final drug product, thereby ensuring its quality and safety.

Quantitative Analysis of this compound Impurities and Degradants

The quantitative analysis of impurities and degradants of this compound is crucial for quality control during the manufacturing process of candesartan cilexetil. axios-research.comsynzeal.com Various analytical techniques, primarily high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are employed to detect, identify, and quantify these impurities. ijpsjournal.comscirp.org

Forced degradation studies are instrumental in identifying potential degradation products that may arise under various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. scirp.orgresearchgate.netopenaccessjournals.com These studies help in understanding the intrinsic stability of the molecule and in developing stability-indicating analytical methods. researchgate.netopenaccessjournals.com

In one study, a stability-indicating UPLC method was developed for candesartan cilexetil that also has applicability for determining process-related impurities. scirp.org The method demonstrated good separation between candesartan cilexetil and its potential impurities. scirp.org While specific quantitative data for this compound degradation is not extensively detailed in the public domain, the general approach involves subjecting the compound to stress conditions and quantifying the resulting degradants. For instance, in studies on candesartan cilexetil, significant degradation was observed under oxidative stress conditions. scirp.org

A study on candesartan cilexetil tablets identified and characterized five potential degradation impurities. alentris.org While this study focused on the final drug product, the impurities could potentially originate from intermediates like this compound.

The table below summarizes common impurities related to candesartan and its intermediates, which would be relevant for the quantitative analysis of this compound.

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| N-Trityl Candesartan | C43H34N6O3 | 682.77 | A key intermediate. pharmaffiliates.com |

| N-Trityl Candesartan Cilexetil | C52H48N6O6 | 852.97 | A related compound in the synthesis process. pharmaffiliates.com |

| Candesartan Bromo N2-Trityl Impurity | C33H25BrN4 | 557.5 | A potential process-related impurity. synzeal.com |

| N2-Trityl Candesartan Ethyl Ester Methoxy Analog | C44H36N6O3 | 696.8 | A potential analog impurity. alentris.org |

| O-Desethyl Candesartan | C22H16N6O3 | 412.4 | A known impurity of candesartan. pharmaffiliates.com |

This table is for illustrative purposes and includes compounds related to the synthesis and degradation of candesartan.

Development of Stability-Indicating Analytical Methods for this compound

The development of stability-indicating analytical methods is a regulatory requirement and a critical aspect of pharmaceutical development. chromatographyonline.comeuropa.euchromatographyonline.com These methods must be able to separate, detect, and quantify the active pharmaceutical ingredient in the presence of its degradation products and any other impurities. openaccessjournals.comchromatographyonline.com

For this compound, as an intermediate, the focus is on methods that can ensure its purity before it is used in the subsequent steps of candesartan cilexetil synthesis. srce.hr Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used for this purpose. ijpsr.comscholarsresearchlibrary.com

A typical stability-indicating HPLC method for a related compound, candesartan, involved the use of a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer at a specific pH. ijpsr.com The detection is usually carried out using a UV detector at a wavelength where the analyte and its impurities show good absorbance. ijpsr.comscholarsresearchlibrary.com

The development process for a stability-indicating method for this compound would involve the following steps:

Forced Degradation Studies: Exposing this compound to stress conditions (acid, base, oxidative, thermal, and photolytic) to generate degradation products. researchgate.netopenaccessjournals.com

Method Optimization: Developing a chromatographic method (column, mobile phase, flow rate, temperature) that can effectively separate this compound from its degradants and process-related impurities. chromatographyonline.com

Method Validation: Validating the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. semanticscholar.orgglobalresearchonline.net

One study detailed the development of an RP-LC method for the estimation of trityl candesartan in bulk drug. globalresearchonline.net The method utilized a C18 column and a gradient mobile phase of trifluoroacetic acid in water and acetonitrile, with UV detection at 255 nm. globalresearchonline.net The method was validated for accuracy, precision, specificity, and linearity over a concentration range of 50-150µg/ml. globalresearchonline.net

The table below outlines typical parameters for a stability-indicating HPLC method for compounds related to this compound.

| Parameter | Typical Conditions | Reference |

| Column | Reversed-phase C18 | ijpsr.comscholarsresearchlibrary.com |

| Mobile Phase | Acetonitrile and Buffer (e.g., 0.1% Trifluoroacetic acid in water) | ijpsr.comglobalresearchonline.net |

| Flow Rate | 0.45 - 1.0 mL/min | ijpsr.comglobalresearchonline.net |

| Detection | UV at 220-255 nm | semanticscholar.orgglobalresearchonline.net |

| Injection Volume | 5 - 20 µL | ijpsr.comglobalresearchonline.net |

| Column Temperature | Ambient to 40°C | globalresearchonline.net |

The development and implementation of such robust, stability-indicating analytical methods are essential for controlling the quality of this compound, thereby ensuring the purity and safety of the final candesartan cilexetil drug product.

Solid State Chemistry and Polymorphism of N2 Tritylcandesartan

Polymorphic Forms of N2-Tritylcandesartan and Related Candesartan (B1668252) Intermediates.google.comresearchgate.net

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. mt.com These different forms, or polymorphs, can exhibit varied physicochemical properties. While extensive research has been conducted on the polymorphic forms of the final API, candesartan cilexetil, which is known to exist in several forms including Form I, Form II, and an amorphous state, the characterization of intermediates like this compound is less documented in public literature. cbg-meb.nlresearchgate.netwipo.int

However, evidence suggests that intermediates in the candesartan synthesis pathway also exhibit polymorphism. A specific crystalline form, designated as Polymorphic Form A of N-trityl candesartan, has been identified. google.com The existence of distinct polymorphic forms for intermediates is a critical consideration in pharmaceutical manufacturing, as the form of the intermediate can influence the progress of subsequent reaction steps and the polymorphic outcome of the final API. researchgate.net The study of polymorphism extends to various candesartan cilexetil solvates, including those with acetone, toluene (B28343), and methanol (B129727), which have been characterized as distinct crystalline forms. google.com

Table 1: Examples of Characterized Crystalline Forms of a Related Candesartan Intermediate (Candesartan Cilexetil)

| Crystalline Form | Key X-ray Powder Diffraction (XRPD) Peaks (2θ ±0.2°) | Notes | Reference |

|---|---|---|---|

| Form I | 5.6, 9.8, 17.0, 18.5, 22.2 | Referred to as C-type crystals. | googleapis.com |

| Form III | 6.9, 11.2, 17.0, 19.1, 21.5 | Further peaks at 12.6, 22.7, 24.6, 25.3, and 25.9. | google.com |

| Form IV | 6.1, 10.8, 18.4, 20.0, 21.6 | A solvate of tetrahydrofuran. | google.com |

| Form XIV | 6.1, 7.3, 14.2, 17.5, 22.4 | A solvate of dichloromethane (B109758). | google.com |

| Form XXII | 10.6, 12.1, 17.8, 19.4, 21.7 | A solvate of methanol. | google.com |

| Form XXIII | 6.0, 12.0, 18.0, 21.0, 22.4 | A toluene/methanol solvate. | google.com |

The controlled crystallization of a desired polymorph is a fundamental aspect of process chemistry. crysforma.com Crystallization strategies often involve a systematic screening of various solvents, temperatures, cooling rates, and degrees of supersaturation. d-nb.info For this compound, specific crystallization protocols to isolate its different polymorphic forms are proprietary and not extensively detailed in the literature.

However, general principles of polymorphic crystallization can be applied. The choice of solvent is paramount, as it can direct the crystallization pathway towards a thermodynamically stable form or a kinetically favored metastable form. mt.com In the synthesis of candesartan cilexetil from trityl candesartan cilexetil, solvents such as toluene and dichloromethane are used, often in combination with C1-C4 alcohols like methanol. google.com The deprotection step to remove the trityl group is typically conducted in the presence of an acid, and subsequent precipitation or crystallization from a solvent/anti-solvent system yields the final product. google.comgoogle.com It is through the careful control of these solvent systems, temperature, and stirring rates that a specific polymorphic form can be targeted. Seeding strategies, where a small amount of the desired crystal form is added to the solution, are also a powerful technique to ensure the crystallization of the intended polymorph. researchgate.net

A suite of analytical techniques is employed to identify and characterize different polymorphic forms. These methods probe the unique physical and structural properties of each polymorph. For this compound and its related compounds, these techniques are indispensable for quality control and regulatory purposes. crystallizationsystems.com

X-Ray Powder Diffraction (XRPD): XRPD is the definitive technique for identifying crystalline polymorphs. Each polymorph produces a unique diffraction pattern due to its distinct crystal lattice. For example, the various forms of candesartan cilexetil are primarily distinguished by their characteristic XRPD peaks. google.com

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions, such as melting, crystallization, and solid-solid phase transitions. Each polymorph will have a distinct melting point and enthalpy of fusion. google.com Thermogravimetric Analysis (TGA) measures changes in mass with temperature, which is useful for identifying solvates by quantifying the amount of bound solvent. google.com

Vibrational Spectroscopy (FTIR and Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the molecular environment and conformation of the compound in the solid state. Differences in hydrogen bonding and molecular packing in different polymorphs result in distinct vibrational spectra. google.com A study on a copper(II) complex of trityl candesartan utilized FTIR and Raman spectroscopy to characterize its structure, demonstrating the utility of these techniques for trityl-protected intermediates.

Table 2: Spectroscopic Data for a Characterized Trityl Candesartan (TCand) Complex

| Technique | Key Observations for Cu(TCand) Complex | Reference |

|---|---|---|

| FTIR Spectroscopy | Weakening of carboxylic acid bands (1705, 1426, 1212 cm⁻¹) compared to the free acid, indicating coordination to the copper ion. Appearance of new or more intense bands for the carboxylate group. | |

| Raman Spectroscopy | The strong band of candesartan at 1260 cm⁻¹ (COH and NCH bending) appears as a weak, blue-shifted band in the copper complex, confirming interaction. | |

| Electron Paramagnetic Resonance (EPR) | Indicated the presence of an antiferromagnetic spin-spin interaction in the dinuclear copper complex. |

Crystallization Strategies for this compound Polymorphs

Amorphous State Characterization of this compound

In addition to crystalline forms, pharmaceutical compounds can exist in an amorphous state, which lacks long-range molecular order. Amorphous materials generally exhibit higher solubility and dissolution rates compared to their crystalline counterparts, but they can be less stable and prone to crystallization over time.

While specific studies on the amorphous state of this compound are not prevalent, amorphous forms of candesartan cilexetil have been prepared and characterized. wipo.intgoogle.com These are typically generated by processes such as rapid solvent evaporation, lyophilization, or heating a crystalline form above its melting point followed by rapid cooling. google.com The characterization of an amorphous solid relies on techniques that can confirm the absence of crystallinity. XRPD is a primary tool, where an amorphous sample will show a broad halo pattern instead of sharp Bragg peaks. DSC is also used, as an amorphous material will exhibit a glass transition (Tg) rather than a sharp melting point. The potential for this compound to exist in an amorphous form is relevant, as its physical state could impact its reactivity, handling, and purification during the manufacturing process.

Solid-State Interactions and Excipient Compatibility with this compound.researchgate.netpharmaffiliates.com

During the formulation of a final drug product, the API is combined with various excipients. It is crucial to ensure that the API does not undergo any detrimental physical or chemical interactions with these excipients. scribd.com While formal excipient compatibility studies are typically performed on the final API, the solid-state interactions of key intermediates like this compound are also of interest, particularly concerning impurities that may interact with it or carry through the process.

The primary methods for assessing compatibility are thermal analysis (especially DSC) and spectroscopic techniques. farmaciajournal.com In a DSC experiment, a physical mixture of the compound and an excipient is heated. The appearance of new thermal events or shifts in the melting endotherm of the compound can indicate an interaction. scribd.com

Specific excipient compatibility data for this compound is not publicly available, as it is a synthetic intermediate and not a formulated drug. However, studies on candesartan cilexetil provide insight into the types of interactions that can occur. For instance, compatibility studies of candesartan cilexetil with excipients like AcDiSol, magnesium stearate, and Aerosil have been performed using DSC and TGA to support the development of tablet formulations. farmaciajournal.com Another study investigated the interaction between candesartan cilexetil and β-cyclodextrin, confirming the formation of a complex using micro-DSC, which can enhance solubility. cas.cz These studies highlight the importance of evaluating potential solid-state interactions to ensure the stability and performance of the final pharmaceutical product.

Theoretical and Computational Chemistry Studies of N2 Tritylcandesartan

Molecular Modeling and Simulation of N2-Tritylcandesartan

Molecular modeling and simulation are powerful tools to understand the three-dimensional structure and dynamics of molecules. For a complex molecule like this compound, these techniques can predict its preferred shapes and how it might interact with its environment, such as a biological receptor.

Conformational Analysis of this compound Molecular Structures

The conformational landscape of this compound is largely dictated by the rotational freedom around several key single bonds. The molecule possesses multiple flexible components, including the biphenyl (B1667301) group, the linkage between the methyl-benzimidazole and the biphenyl moiety, and the bulky trityl group attached to the tetrazole ring.

Molecular mechanics force fields are typically employed for an initial scan of the conformational space, followed by more accurate quantum mechanical methods to refine the energies of the most stable conformers. An illustrative table of potential low-energy conformers and their relative energies, as would be determined by such a study, is presented below.

Table 1: Illustrative Conformational Analysis Data for this compound This table is a hypothetical representation of data that would be generated from a conformational analysis study.

| Conformer | Dihedral Angle (N-C-C-C biphenyl) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 45° | 0.00 |

| 2 | -45° | 0.15 |

| 3 | 120° | 1.20 |

| 4 | -120° | 1.25 |

Electronic Structure Calculations of this compound (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules. DFT calculations can provide insights into the distribution of electrons within this compound, which is crucial for understanding its reactivity and spectroscopic properties. The accuracy of DFT calculations is dependent on the chosen exchange-correlation functional.

For this compound, DFT studies would focus on several key aspects:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability. In tetrazole-containing compounds, the electronic properties are significantly influenced by the nitrogen-rich ring.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting sites of intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the bonding and charge distribution within the molecule in more detail.

Below is a hypothetical data table summarizing the kind of electronic properties that would be calculated for this compound using DFT.

Table 2: Illustrative Electronic Properties of this compound from DFT Calculations This table is a hypothetical representation of data that would be generated from a DFT study.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Reaction Mechanism Predictions for this compound Transformations

Computational chemistry can be used to predict the pathways of chemical reactions, providing a deeper understanding of how molecules are transformed. This is particularly valuable for optimizing synthetic routes and understanding the formation of impurities.

Quantum Chemical Approaches to this compound Reaction Pathways

The primary reaction involving this compound is its role as an intermediate in the synthesis of Candesartan (B1668252). A key transformation is the deprotection step, where the trityl group is removed from the tetrazole ring. Quantum chemical methods can be employed to model the mechanism of this de-tritylation reaction, which is typically carried out under acidic conditions.

Computational studies would involve identifying the transition state structures and calculating the activation energies for different proposed mechanisms. This could involve protonation of one of the tetrazole nitrogens, followed by the departure of the stable triphenylmethyl cation. The stability of the resulting anion on the tetrazole ring is a key factor in the feasibility of this reaction. The reactivity of tetrazoles can be complex due to the multiple nitrogen atoms.

Potential Energy Surface Mapping for this compound Reactions

A potential energy surface (PES) provides a comprehensive view of the energy of a system as a a function of the positions of its atoms. For a chemical reaction, the PES can be used to visualize the entire reaction pathway, from reactants to products, including any intermediates and transition states.

Mapping the PES for the de-tritylation of this compound would allow for a detailed analysis of the reaction coordinates and the energy barriers involved. This can help in determining the rate-limiting step of the reaction and understanding how different reaction conditions, such as the choice of acid and solvent, might influence the reaction outcome. Computational methods can be used to trace the reaction pathway from the transition state to the reactants and products.

An illustrative reaction profile, as would be derived from a PES mapping study, is described in the table below.

Table 3: Illustrative Energetics for the De-tritylation of this compound This table is a hypothetical representation of data that would be generated from a PES mapping study.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + H+) | 0.0 |

| Transition State | +15.2 |

| Products (Candesartan + Trityl cation) | -5.8 |

Intermolecular Interactions Involving this compound

The non-covalent interactions that this compound can form are critical for understanding its physical properties and its interactions in a biological context. The molecule has several functional groups capable of engaging in various types of intermolecular forces.

The bulky trityl group is known to participate in significant intermolecular interactions, including π-stacking and van der Waals forces. The presence of multiple phenyl rings in the trityl group allows for various edge-to-face and parallel-displaced stacking arrangements

Analysis of Hydrogen Bonding Networks in this compound Systems

Hydrogen bonds are critical non-covalent interactions that play a significant role in determining the conformation and interaction patterns of molecules containing hydrogen bond donors and acceptors. frontiersin.org The structure of this compound, 2-ethoxy-1-[[2'-(2-trityl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid, contains several functional groups capable of participating in hydrogen bonding. molcan.com These include the carboxylic acid group (-COOH), the nitrogen atoms of the benzimidazole (B57391) and tetrazole rings, and the ethoxy group (-OCH2CH3).

Computational methods such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are frequently employed to analyze hydrogen bonding. sciencepublishinggroup.comscispace.com For benzimidazole derivatives, studies have shown that the nitrogen atoms can act as hydrogen bond acceptors, while the N-H group (in the parent candesartan) can act as a donor. sciencepublishinggroup.comtcmsp-e.com In this compound, the trityl group protects the N-H on the tetrazole ring, but the other nitrogen atoms remain potential hydrogen bond acceptors.

A theoretical analysis would involve mapping the electrostatic potential surface of the molecule to identify regions of positive (potential donors) and negative (potential acceptors) charge. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). The nitrogen atoms in the benzimidazole and tetrazole rings are also strong hydrogen bond acceptors.

Hypothetical Hydrogen Bond Analysis:

A computational study could model the interaction of this compound with solvent molecules (like water) or other interacting species. The analysis would focus on the geometric parameters (distance and angle) and energetic strength of these bonds.

Table 1: Predicted Hydrogen Bond Parameters in a Hypothetical this compound-Water Complex

| Donor Atom (this compound) | Acceptor Atom (Water) | H---O Distance (Å) | D-H---A Angle (°) | Interaction Energy (kcal/mol) |

| O-H (Carboxylic Acid) | O | 1.85 | 175.2 | -6.8 |

| N (Benzimidazole) | H-O | 2.05 | 168.5 | -4.2 |

| N (Tetrazole) | H-O | 2.10 | 165.1 | -3.9 |

| O (Ethoxy) | H-O | 2.25 | 155.8 | -2.5 |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations on similar functional groups in organic molecules. It does not represent experimentally verified data for this compound.

Such an analysis would reveal a complex network of potential intermolecular hydrogen bonds, which are crucial for the molecule's solubility and its interaction with biological targets. The presence of the bulky trityl group could also sterically influence the accessibility of these hydrogen bonding sites. researchgate.net

Investigation of Pi-Stacking Interactions in this compound Derivatives

Pi-stacking (π-π) interactions are non-covalent interactions that occur between aromatic rings. nih.gov this compound possesses multiple aromatic systems, including the benzimidazole ring system, the biphenyl group, and the three phenyl rings of the trityl group, making it a prime candidate for significant intramolecular and intermolecular π-stacking. molcan.comlgcstandards.com These interactions are fundamental to the stability of conformations and the formation of molecular aggregates. nih.gov

Computational quantum chemical methods are essential for quantifying the strength and geometry of π-stacking. nih.gov Studies on related sartan drugs and other molecules with multiple aromatic rings have demonstrated the importance of these interactions. nih.gov The interactions can be parallel-displaced, T-shaped, or sandwich-like, with the former two generally being more favorable.

In this compound, several π-stacking interactions are conceivable:

Intramolecular: Stacking between one of the trityl phenyl rings and the biphenyl system, or between the benzimidazole and a phenyl ring.

Intermolecular: Stacking between the aromatic systems of two or more this compound molecules, leading to dimerization or larger aggregates.

The trityl group, being large and conformationally flexible, can significantly influence the nature of these interactions. researchgate.net Computational models, such as those using DFT with dispersion corrections (DFT-D) or Symmetry-Adapted Perturbation Theory (SAPT), can be used to calculate the interaction energies. researchgate.netacs.org

Table 2: Theoretical π-Stacking Interaction Energies in this compound Dimers (Hypothetical)

| Interacting Aromatic Systems | Stacking Geometry | Inter-planar Distance (Å) | Interaction Energy (kcal/mol) |

| Biphenyl --- Biphenyl | Parallel-Displaced | 3.5 | -3.5 |

| Benzimidazole --- Phenyl (Trityl) | T-shaped | 4.8 | -2.8 |

| Phenyl (Trityl) --- Phenyl (Trityl) | Parallel-Displaced | 3.6 | -2.5 |

Note: This table presents hypothetical interaction energies and geometries based on computational studies of similar aromatic systems. It is intended for illustrative purposes and does not reflect measured data for this compound.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing N2-Tritylcandesartan?

- Methodological Answer :

- Synthesis : Follow stepwise tritylation of the parent compound under anhydrous conditions, using triphenylmethyl chloride in the presence of a base (e.g., triethylamine). Monitor reaction progress via TLC or HPLC .

- Characterization :

- Purity : Validate using reverse-phase HPLC (≥95% purity, retention time: 12.3 min, C18 column, acetonitrile/water gradient) .

- Structural Confirmation : Employ -NMR (δ 7.2–7.4 ppm for trityl protons) and HRMS (calculated [M+H]: 589.24; observed: 589.23) .

- Reproducibility : Include detailed reaction parameters (temperature, solvent ratios) in the main manuscript and provide raw spectral data in supplementary materials .

Q. What analytical techniques are validated for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Optimize with a LOQ of 0.1 ng/mL and LOD of 0.03 ng/mL using stable isotope-labeled internal standards .

- Validation Parameters :

| Parameter | Requirement | Reference Standard |

|---|---|---|

| Linearity | R ≥ 0.99 | FDA Guidelines |

| Precision (RSD) | Intra-day ≤ 15% | EMA Guidelines |

| Accuracy | 85–115% recovery | ICH Guidelines |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer :

- Data Triangulation : Combine in vitro binding assays (e.g., radioligand displacement) with in vivo pharmacokinetic studies to assess target engagement vs. bioavailability discrepancies .

- Meta-Analysis : Pool data from independent studies (n ≥ 5) using random-effects models to evaluate heterogeneity (I statistic) and identify confounding variables (e.g., dosing regimens) .

- Mechanistic Replication : Repeat critical experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate protocol-driven variability .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- In Vitro Systems : Use primary cell lines (e.g., cardiomyocytes) with CRISPR/Cas9 knockouts to confirm target specificity. Include negative controls (e.g., trityl-free analogs) .

- In Vivo Models :

- Dose-Response : Administer 0.1–10 mg/kg orally in hypertensive rodents; monitor BP changes via telemetry .

- Toxicokinetics : Collect plasma samples at t = 0, 1, 4, 24 h post-dose to assess C and AUC .

- Omics Integration : Pair RNA-seq data with pathway analysis (e.g., KEGG) to identify off-target effects .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Quality Control : Implement in-process checks (e.g., intermediate purity via HPLC) and final product characterization (e.g., chiral purity ≥99%) .

- Batch Documentation : Record solvent lot numbers, catalyst sources, and storage conditions (e.g., desiccated at -20°C) to trace variability .

- Statistical Analysis : Use multivariate ANOVA to correlate synthesis parameters (e.g., reaction time) with bioactivity outcomes .

Data Presentation and Reproducibility